Prdx1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

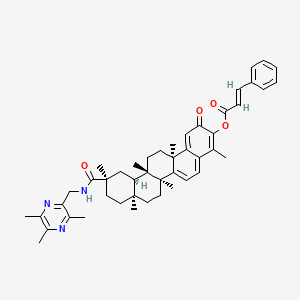

C46H55N3O4 |

|---|---|

Molecular Weight |

713.9 g/mol |

IUPAC Name |

[(6aS,6bS,8aS,11R,12aR,14aR)-4,6a,6b,8a,11,14a-hexamethyl-2-oxo-11-[(3,5,6-trimethylpyrazin-2-yl)methylcarbamoyl]-7,8,9,10,12,12a,13,14-octahydropicen-3-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C46H55N3O4/c1-28-33-16-17-37-44(7,34(33)25-36(50)40(28)53-39(51)18-15-32-13-11-10-12-14-32)22-24-46(9)38-26-43(6,20-19-42(38,5)21-23-45(37,46)8)41(52)47-27-35-31(4)48-29(2)30(3)49-35/h10-18,25,38H,19-24,26-27H2,1-9H3,(H,47,52)/b18-15+/t38-,42-,43-,44+,45-,46+/m1/s1 |

InChI Key |

FRYSNRRDKCJCDD-MAYJLFPOSA-N |

Isomeric SMILES |

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)/C=C/C7=CC=CC=C7 |

Canonical SMILES |

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCC6=NC(=C(N=C6C)C)C)C)C)C)C)OC(=O)C=CC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Prdx1-IN-1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxiredoxin 1 (Prdx1) is a ubiquitous and pivotal antioxidant enzyme responsible for detoxifying reactive oxygen species (ROS), particularly hydrogen peroxide.[1] In the landscape of oncology, Prdx1 exhibits a dualistic role; it can function as a tumor suppressor by shielding critical proteins like PTEN from oxidative inactivation, thereby inhibiting pro-survival pathways like PI3K/Akt, or it can act as an oncogene by protecting cancer cells from oxidative stress and promoting proliferation and therapeutic resistance.[1][2][3][4] Given its frequent overexpression in various malignancies, including lung, breast, and esophageal cancers, Prdx1 has emerged as a compelling therapeutic target.[1][5]

Prdx1-IN-1 is a potent and selective small-molecule inhibitor of Prdx1.[6] By directly targeting the antioxidant function of Prdx1, this compound disrupts the redox homeostasis in cancer cells, leading to a cascade of anti-tumor effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

Section 1: The Role of Prdx1 in Cancer Signaling

Prdx1's function in cancer is multifaceted and context-dependent. As a central node in the cellular redox signaling network, it influences numerous pathways critical for tumor progression. In the cytoplasm, Prdx1's peroxidase activity neutralizes ROS, which can prevent the oxidative inactivation of tumor suppressors like PTEN, thereby downregulating the PI3K/Akt pathway.[4][7] Conversely, by reducing the overall oxidative stress, Prdx1 can facilitate the activity of pro-survival transcription factors such as NF-κB and signaling kinases like Akt and ERK, contributing to cell proliferation and apoptosis resistance.[1][2][8] In the nucleus, oligomeric Prdx1 can directly bind to and modulate the activity of transcription factors including p53 and c-Myc, further influencing cell fate.[1][2]

Caption: Figure 1. Simplified diagram of Prdx1's regulatory roles in key cancer-related signaling pathways.

Section 2: this compound Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the peroxidase activity of Prdx1.[6] This targeted inhibition leads to a breakdown in the cancer cell's ability to manage endogenous oxidative stress, resulting in the rapid accumulation of intracellular ROS.[6] This elevated ROS level serves as a critical trigger for subsequent anti-cancer effects.

-

Suppression of Pro-Survival Signaling: The buildup of ROS leads to the inhibition of key signaling pathways that are often hyperactive in cancer. Specifically, this compound treatment has been shown to decrease the phosphorylation levels of PI3K, AKT, C-RAF, and ERK.[6] The inactivation of these pathways curtails signals that promote cell growth, proliferation, and survival.

-

Induction of Apoptosis: this compound induces programmed cell death.[6] Mechanistically, this is achieved through the activation of the caspase cascade. Treatment with the inhibitor leads to increased expression of cleaved (activated) forms of caspase-3 and caspase-8, as well as cleavage of Poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[6][9]

-

Inhibition of Proliferation, Migration, and Invasion: As a consequence of suppressed survival signaling and induced apoptosis, this compound effectively inhibits the proliferation of various cancer cell lines.[6] Furthermore, it has been demonstrated to impede the invasion and migration capabilities of cancer cells, suggesting a potential role in controlling metastasis.[6]

Caption: Figure 2. This compound inhibits Prdx1, leading to ROS accumulation, which suppresses survival pathways and induces apoptosis.

Section 3: Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potency against its direct target and its broad anti-proliferative activity across multiple cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Cell Line | Cancer Type | IC₅₀ (μM) | Citation |

| Prdx1 Enzyme | - | 0.164 | [6] |

| A549 | Human Lung Cancer | 1.92 | [6] |

| H1975 | Human Lung Cancer | 1.99 | [6] |

| LTEP-a-2 | Human Lung Cancer | 2.93 | [6] |

| MDA-MB-231 | Human Breast Cancer | 2.67 | [6] |

| SK-Hep-1 | Human Hepatoma | 2.42 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Administration Route | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |

| Lung Cancer Mouse Model | Intraperitoneal (i.p.) | 0.5 | Daily for 19 days | 69.89% | [6] |

| Lung Cancer Mouse Model | Intraperitoneal (i.p.) | 1.0 | Daily for 19 days | 77.47% | [6] |

Section 4: Key Experimental Protocols

Reproducing the findings for Prdx1 inhibitors requires standardized and robust methodologies. Below are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Caption: Figure 3. A representative experimental workflow for the preclinical evaluation of a Prdx1 inhibitor like this compound.

Intracellular ROS Detection Assay (DCFH-DA)

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding: Seed adherent cancer cells (e.g., A549) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and treat the cells with various concentrations of this compound and controls (vehicle, positive control like H₂O₂) in serum-free medium for the desired time (e.g., 1-6 hours).

-

Staining: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).[10] Add 100 µL of 10 µM DCFH-DA solution (prepared fresh in serum-free medium) to each well.[11][12]

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[10][13]

-

Measurement: Wash the cells twice with warm PBS to remove excess probe.[10] Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11][13]

Western Blot Analysis for Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of Akt, ERK, and the cleavage of caspases.

-

Cell Culture and Lysis: Plate 1-2 x 10⁶ cells in 6-well plates, allow to adhere, and treat with this compound (e.g., 2 µM or 4 µM for 6 hours).[6] After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Clear lysates by centrifugation (e.g., 13,000 x g for 15 min at 4°C).[14] Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[15][16] Separate proteins on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for phospho-antibodies.[16][17][18] Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-ERK, anti-cleaved caspase-3, anti-cleaved PARP) overnight at 4°C with gentle shaking.[14][17]

-

Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed 5 x 10⁵ cells in 6-well plates. After overnight adherence, treat with this compound (e.g., 2 µM or 4 µM for 24 hours).[6]

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.[19][20] Combine all cells from each sample and wash twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[19][20]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.[19][21]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.[21] Live cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.[19]

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

-

Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium (typically 1:3 to 1:8).[22][23] Add 50-100 µL of the diluted Matrigel to the upper chamber of a 24-well Transwell insert (8 µm pore size).[22][23] Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[22]

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 2.5 - 5 x 10⁴ cells, along with this compound or vehicle control, into the upper chamber.[22]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[22]

-

Incubation: Incubate the plate at 37°C for 24-48 hours.[22]

-

Staining and Quantification: After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.[24][25] Fix the invaded cells on the bottom surface with methanol or paraformaldehyde, and then stain with 0.1% crystal violet for 10-15 minutes.[24][25] Wash the inserts, allow them to air dry, and count the stained cells in several representative fields under a microscope.[25]

Conclusion

This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on antioxidant systems for survival and proliferation. By selectively inhibiting Prdx1, it triggers a surge in intracellular ROS, which in turn deactivates critical pro-survival pathways like PI3K/Akt and MAPK/ERK while simultaneously activating the apoptotic machinery. The potent in vitro and in vivo efficacy data underscores its potential as a lead compound for the development of novel anti-cancer agents. The experimental protocols outlined herein provide a robust framework for further investigation and validation of Prdx1 inhibitors in preclinical cancer research.

References

- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxin 1 - an antioxidant enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRDX1 Influences The Occurrence and Progression of Liver Cancer by Inhibiting Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. bioquochem.com [bioquochem.com]

- 13. doc.abcam.com [doc.abcam.com]

- 14. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]

- 15. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

- 21. kumc.edu [kumc.edu]

- 22. snapcyte.com [snapcyte.com]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 25. Matrigel invasion assay [bio-protocol.org]

biological function of Prdx1-IN-1

An In-Depth Technical Guide on the Biological Function of Prdx1-IN-1

Introduction

Peroxiredoxin 1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes responsible for reducing reactive oxygen species (ROS) like hydrogen peroxide and alkyl hydroperoxides.[1][2] By regulating intracellular ROS levels, PRDX1 plays a crucial role in cellular signaling, controlling processes such as cell growth, differentiation, and apoptosis.[2][3][4] Its dysregulation is implicated in various human cancers, where it can paradoxically act as either a tumor suppressor or an oncogene.[1][3] this compound has been identified as a potent and selective inhibitor of PRDX1, offering a valuable chemical tool to probe the functions of PRDX1 and a potential therapeutic agent for cancer treatment.[5] This document provides a comprehensive overview of the biological functions of this compound, its mechanism of action, impact on cellular signaling, and relevant experimental methodologies.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of PRDX1's peroxidase activity.[5] The primary function of PRDX1 is to detoxify ROS. By inhibiting PRDX1, this compound disrupts the cellular redox balance, leading to the accumulation of intracellular ROS.[5] This elevation in oxidative stress triggers a cascade of downstream events that collectively suppress tumor progression.

Caption: Core mechanism of this compound action.

Biological Functions and Therapeutic Potential

The inhibition of PRDX1 by this compound translates into significant anti-cancer effects across various cancer cell types. These effects are primarily driven by the accumulation of ROS, which surpasses the cell's antioxidant capacity.

-

Inhibition of Cancer Cell Growth: this compound effectively inhibits the proliferation of multiple cancer cell lines, including those from lung, breast, and liver cancers.[5]

-

Induction of Apoptosis: The compound promotes programmed cell death (apoptosis) in cancer cells. This is evidenced by the increased expression of key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved PARP.[5]

-

Suppression of Invasion and Migration: this compound has been shown to inhibit the invasive and migratory capabilities of cancer cells, which are critical processes in tumor metastasis.[5]

-

In Vivo Antitumor Activity: In preclinical animal models, this compound has demonstrated the ability to significantly inhibit tumor growth.[5]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Cancer Type | IC₅₀ (μM) | Citation |

|---|---|---|---|

| PRDX1 Enzyme | - | 0.164 | [5] |

| A549 | Human Lung Cancer | 1.92 | [5] |

| H1975 | Human Lung Cancer | 1.99 | [5] |

| LTEP-a-2 | Human Lung Cancer | 2.93 | [5] |

| MDA-MB-231 | Human Breast Cancer | 2.67 | [5] |

| SK-Hep-1 | Human Hepatoma | 2.42 |[5] |

Table 2: In Vivo Antitumor Efficacy of this compound in a Lung Cancer Mouse Model

| Dosage (Intraperitoneal) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |

|---|---|---|---|

| 0.5 mg/kg | Daily for 19 days | 69.89% | [5] |

| 1.0 mg/kg | Daily for 19 days | 77.47% |[5] |

Impact on Cellular Signaling Pathways

This compound modulates key signaling pathways that are often dysregulated in cancer. The accumulation of ROS due to PRDX1 inhibition is a central node that influences these pathways.

-

PI3K/AKT Pathway: this compound treatment leads to a decrease in the phosphorylation levels of PI3K and AKT.[5] The PI3K/AKT pathway is a critical pro-survival pathway that promotes cell proliferation and inhibits apoptosis. Its suppression is a key component of this compound's anti-cancer activity.

-

RAF/MEK/ERK Pathway: The inhibitor also suppresses the ERK signaling pathway by decreasing the phosphorylation of C-RAF and ERK.[5] This pathway is crucial for cell division and proliferation.

-

Apoptosis Signaling: this compound activates apoptotic pathways by increasing levels of cleaved caspases (3 and 8) and cleaved PARP, key executioners of apoptosis.[5]

Caption: Downstream signaling effects of this compound.

Experimental Protocols

The biological functions of this compound were elucidated through a series of standard and specialized laboratory techniques.

Cell Proliferation Assay (MTT or similar)

This assay is used to determine the inhibitory effect of this compound on cancer cell growth and to calculate IC₅₀ values.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the MTT to a purple formazan product.

-

The formazan is dissolved, and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against inhibitor concentration.

-

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.

-

Methodology:

-

Cells are treated with this compound (e.g., at 2 μM or 4 μM for 6 hours).[5]

-

Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.

-

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., A549 lung cancer cells).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

Treatment groups receive daily intraperitoneal (i.p.) injections of this compound at specified doses (e.g., 0.5 and 1 mg/kg).[5]

-

Tumor volume and body weight are measured regularly throughout the study (e.g., for 19 days).[5]

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Tumor Growth Inhibition (TGI) is calculated to quantify the efficacy of the treatment.

-

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a selective and potent inhibitor of the antioxidant enzyme PRDX1. By increasing intracellular ROS levels, it effectively inhibits cancer cell proliferation, invasion, and migration while inducing apoptosis. Its mechanism involves the suppression of critical pro-survival signaling pathways, including PI3K/AKT and RAF/ERK. Preclinical data demonstrates significant anti-tumor efficacy in vivo, highlighting this compound as a promising lead compound for the development of novel cancer therapeutics and a valuable tool for research in redox biology and oncology.

References

- 1. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]

- 2. PRDX1 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxiredoxin 1 - an antioxidant enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Impact of Prdx1-IN-1 on Cellular Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), on cellular reactive oxygen species (ROS). Prdx1 is a key antioxidant enzyme responsible for detoxifying various ROS, and its inhibition leads to a significant increase in intracellular oxidative stress. This guide details the mechanism of action, summarizes key quantitative data, provides experimental protocols for measuring ROS, and illustrates the signaling pathways affected by Prdx1 inhibition.

Core Concepts: Prdx1 and the Role of ROS

Peroxiredoxin 1 (Prdx1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in cellular defense against oxidative damage by reducing hydrogen peroxide and other peroxides[1]. Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various signaling pathways at low concentrations, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and contributing to various pathological conditions, including cancer[1]. Prdx1's ability to scavenge ROS makes it a critical regulator of cellular redox homeostasis.

This compound: A Selective Inhibitor of Prdx1

This compound is a potent and selective inhibitor of Prdx1 with a reported IC50 of 0.164 μM[2]. By inhibiting the enzymatic activity of Prdx1, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of intracellular ROS[2]. This targeted inhibition of Prdx1 has emerged as a promising strategy in cancer research, as many cancer cells exhibit a higher basal level of ROS and are more vulnerable to further oxidative stress.

Quantitative Data on the Effect of Prdx1 Inhibition on ROS Levels

The inhibition of Prdx1, either through genetic knockout or chemical inhibitors, has been shown to significantly increase intracellular ROS levels. While specific quantitative data for this compound is not extensively published, studies on Prdx1-deficient cells provide a strong indication of the expected magnitude of this effect.

| Experimental Model | Method of Prdx1 Inhibition | Fold Increase in ROS | Reference |

| Human Pancreatic Cancer Cells | CRISPR/Cas9 Knockout (PRDX1KO) | 5-fold | [3] |

| Chicken DT40 Cells | Doxycycline-inducible depletion | Elevated ROS levels | [4] |

| Murine Embryonic Fibroblasts (MEFs) | Genetic Knockout (prx1-/-) | Elevated ROS levels | [1] |

Signaling Pathways Modulated by Prdx1 Inhibition

The accumulation of ROS resulting from Prdx1 inhibition by this compound has profound effects on various cellular signaling pathways. Two key pathways regulated by the redox state of Prdx1 are the PTEN/Akt and the ASK1/JNK/p38 MAPK pathways.

The PTEN/Akt Signaling Pathway

Under normal conditions, Prdx1 protects the tumor suppressor phosphatase and tensin homolog (PTEN) from oxidation-induced inactivation. This allows PTEN to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the pro-survival Akt signaling pathway. Inhibition of Prdx1 by this compound leads to an increase in ROS, which in turn oxidizes and inactivates PTEN. This results in the accumulation of PIP3 and subsequent hyperactivation of Akt, promoting cell survival and proliferation.

References

- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetic Inactivation of Peroxiredoxin-I Impairs the Growth of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRDX1 is essential for the viability and maintenance of reactive oxygen species in chicken DT40 - PMC [pmc.ncbi.nlm.nih.gov]

Peroxiredoxin-1: A Comprehensive Technical Guide to a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxiredoxin-1 (Prdx1), a ubiquitous and abundant antioxidant enzyme, has emerged as a critical regulator of cellular redox signaling and a promising therapeutic target in a multitude of diseases. Its dual function as a peroxidase, scavenging harmful reactive oxygen species (ROS), and as a molecular chaperone, modulating key signaling pathways, places it at the crossroads of cellular homeostasis and pathology. Dysregulation of Prdx1 has been implicated in the initiation and progression of cancer, cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of Prdx1's role in disease, details its key signaling networks, presents quantitative data on its expression and inhibition, and offers detailed experimental protocols for its study, with the aim of facilitating the development of novel therapeutic strategies targeting this pivotal enzyme.

Introduction to Peroxiredoxin-1

Peroxiredoxins (Prdxs) are a superfamily of thiol-specific antioxidant enzymes that catalyze the reduction of peroxides, thereby protecting cells from oxidative damage.[1] Among the six mammalian isoforms, Prdx1 is a typical 2-Cys peroxiredoxin predominantly found in the cytoplasm and nucleus.[2] It plays a crucial role in maintaining cellular redox balance by reducing hydrogen peroxide (H₂O₂), peroxynitrite, and organic hydroperoxides.[1] Beyond its canonical antioxidant function, Prdx1 also acts as a molecular chaperone, a switch in its function that is often triggered by the hyperoxidation of its catalytic cysteine residue under high oxidative stress.[1] This functional duality allows Prdx1 to participate in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.

Prdx1 in Disease Pathophysiology

The multifaceted nature of Prdx1 means its dysregulation is associated with a variety of human diseases.

Cancer

The role of Prdx1 in cancer is complex and often context-dependent. In many cancers, including cervical, ovarian, and esophageal squamous cell carcinoma, Prdx1 is overexpressed compared to normal tissues.[1][3][4] This upregulation can promote tumor cell proliferation, enhance metastatic potential, and contribute to therapeutic resistance by mitigating the oxidative stress induced by chemotherapy and radiotherapy.[1] For instance, in cervical cancer, high Prdx1 expression is significantly associated with a more advanced tumor stage and lymphatic metastasis.[3] Similarly, in ovarian cancer, the positive rate and high expression of Prdx1 are significantly higher in malignant tumors compared to benign tumors and normal ovarian tissues.[4] However, in some contexts, such as certain breast cancers, Prdx1 has been suggested to act as a tumor suppressor.[1]

Cardiovascular Diseases

In the cardiovascular system, Prdx1 appears to have a largely protective role. It is involved in mitigating oxidative stress-induced damage in cardiomyocytes and endothelial cells.[5] Studies have shown that Prdx1 can ameliorate cardiac hypertrophy and fibrosis.[6] In atherosclerosis, Prdx1 expressed in macrophages helps maintain cholesterol homeostasis and reduces the formation of foam cells, which are key events in plaque development.[5][7] Interestingly, plasma levels of Prdx1 have been found to be higher in patients with type 2 diabetes mellitus, a major risk factor for cardiovascular disease, and positively correlate with LDL and C-reactive protein levels, suggesting a complex interplay in metabolic and cardiovascular pathologies.[8]

Neurodegenerative Diseases

Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] Prdx1 is primarily expressed in glial cells such as astrocytes and oligodendrocytes in the central nervous system, with lower levels in neurons.[2] This differential expression may render neurons more susceptible to oxidative damage. Altered levels and post-translational modifications of Prdx1 have been observed in the brains of patients with neurodegenerative disorders.[2][9] While the precise role of Prdx1 in these conditions is still under investigation, its ability to modulate oxidative stress and inflammation suggests it is a key player in neuronal health and disease.

Inflammatory Diseases

Extracellular Prdx1 can act as a damage-associated molecular pattern (DAMP), triggering inflammatory responses by binding to Toll-like receptor 4 (TLR4). This interaction leads to the secretion of pro-inflammatory cytokines. This mechanism has been implicated in the pathogenesis of inflammatory conditions such as Crohn's disease and acute liver injury.

Signaling Pathways Involving Prdx1

Prdx1's influence on cellular function is exerted through its interaction with and modulation of several key signaling pathways.

ROS-Dependent Signaling

As a primary scavenger of intracellular H₂O₂, Prdx1 directly regulates the levels of this critical second messenger. By controlling H₂O₂ concentrations, Prdx1 influences a multitude of downstream signaling cascades that are sensitive to redox state.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

Prdx1 can inhibit the pro-apoptotic ASK1 signaling pathway. Under oxidative stress, ASK1 is activated and triggers a cascade leading to apoptosis. Prdx1 can directly bind to and inhibit ASK1, thereby preventing cell death.

PTEN/Akt Signaling Pathway

The tumor suppressor PTEN is a phosphatase that antagonizes the pro-survival PI3K/Akt signaling pathway. PTEN is susceptible to inactivation by oxidation. Prdx1 can protect PTEN from oxidative inactivation, thereby suppressing Akt-driven tumorigenesis.

Toll-like Receptor 4 (TLR4) Signaling

Extracellular Prdx1 can function as a DAMP by binding to TLR4 on immune cells and other cell types. This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

Therapeutic Targeting of Prdx1

The central role of Prdx1 in various disease-related pathways makes it an attractive target for therapeutic intervention. Inhibition of Prdx1 can lead to an increase in intracellular ROS, which can selectively kill cancer cells that often have a higher basal level of oxidative stress.

Prdx1 Inhibitors

Several small molecule inhibitors of Prdx1 have been identified.

| Inhibitor | Target(s) | IC₅₀ | Disease Context | Reference(s) |

| Adenanthin | Prdx1/2 | 4.97-10.75 µM (24h, HCC cells) | Leukemia, Hepatocellular Carcinoma | [10][11] |

| Celastrol | Prdx1, Prdx2 | ~1.622 µM (Prdx1) | Gastric Cancer, Colorectal Cancer | [12][13] |

| Celastrol Derivative (7e) | Prdx1 | 0.164 µM | Cancer | [12] |

| Celastrol Derivative (CP1) | Prdx1 | 0.08 nM | Cancer | [14][15] |

| AMRI-59 | Prdx1-3 | 12-33 µM | Leukemia | [16] |

| H7 | Prdx1 | 8 µM | Leukemia | [16] |

IC₅₀ values can vary depending on the assay conditions and cell line used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Prdx1.

Measurement of Prdx1 Peroxidase Activity (NADPH-Coupled Assay)

This assay measures the peroxidase activity of Prdx1 by coupling the reduction of a peroxide substrate to the oxidation of NADPH, which can be monitored spectrophotometrically.[17][18]

Materials:

-

Prdx1 reaction buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA)

-

Recombinant Thioredoxin (Trx)

-

Recombinant Thioredoxin Reductase (TrxR)

-

NADPH

-

Peroxide substrate (e.g., H₂O₂)

-

Purified recombinant Prdx1

-

Quartz cuvette

-

Thermostat-controlled spectrophotometer

Procedure:

-

In a 1 ml quartz cuvette, prepare a reaction mixture containing Prdx1 reaction buffer, Trx (final concentration ~5 µM), and TrxR (final concentration ~0.5 µM).

-

Add the peroxide substrate to the desired final concentration (e.g., 100 µM H₂O₂).

-

Add NADPH to a final concentration of 150 µM. The initial absorbance at 340 nm should be approximately 0.9.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Record the baseline rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm for 1-2 minutes.

-

Initiate the Prdx1-dependent reaction by adding a known amount of purified Prdx1 (e.g., final concentration of 0.5 µM).

-

Immediately monitor the decrease in absorbance at 340 nm for 1-2 minutes. Ensure that less than 20% of the total NADPH is consumed during the measurement period to maintain initial velocity conditions.

-

Calculate the rate of Prdx1-dependent NADPH oxidation by subtracting the background rate (from step 5) from the rate measured in the presence of Prdx1 (from step 7).

-

The specific activity of Prdx1 can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Quantification of Prdx1 Expression by Western Blot

Western blotting is a standard technique to detect and quantify the amount of Prdx1 protein in a sample.[19][20]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Prdx1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Prdx1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Prdx1 by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying Prdx1 in biological fluids like serum and plasma, as well as in cell lysates and tissue homogenates.[21][22][23]

Materials:

-

Prdx1 ELISA kit (containing a pre-coated microplate, detection antibody, standards, buffers, and substrate)

-

Microplate reader

Procedure (based on a typical sandwich ELISA kit):

-

Preparation: Prepare reagents, samples, and standards according to the kit manufacturer's instructions.

-

Sample/Standard Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for the time and temperature specified in the protocol (e.g., 1-2.5 hours at 37°C or room temperature).

-

Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed (e.g., 1 hour at 37°C or room temperature).

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30-45 minutes at 37°C or room temperature).

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark until color develops (e.g., 10-30 minutes at 37°C or room temperature).

-

Stop Reaction: Add the stop solution to each well.

-

Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the concentration of Prdx1 in the samples.

Localization of Prdx1 by Immunohistochemistry (IHC)

IHC allows for the visualization of Prdx1 protein expression and localization within tissue sections.[24][25]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂ in methanol)

-

Blocking serum

-

Primary antibody against Prdx1

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate-chromogen system

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.

-

Peroxidase Blocking: Incubate the sections in peroxidase blocking solution to quench endogenous peroxidase activity.

-

Blocking: Apply blocking serum to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against Prdx1 overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.

-

Streptavidin-HRP Incubation: Apply the streptavidin-HRP complex and incubate.

-

Chromogen Development: Add the DAB substrate and incubate until the desired brown color intensity is reached.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then coverslip with mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of Prdx1 staining.

Conclusion and Future Directions

Peroxiredoxin-1 stands as a compelling therapeutic target with significant implications for a wide range of diseases. Its intricate involvement in redox signaling and cellular homeostasis underscores the potential for developing highly specific and potent modulators of its activity. The data and protocols presented in this guide offer a robust foundation for researchers and drug developers to further explore the therapeutic potential of targeting Prdx1. Future research should focus on the development of more selective Prdx1 inhibitors with favorable pharmacokinetic profiles, a deeper understanding of the tissue- and disease-specific functions of Prdx1, and the identification of predictive biomarkers to guide the clinical application of Prdx1-targeted therapies. The continued investigation of this fascinating enzyme holds great promise for the development of novel and effective treatments for cancer, cardiovascular, neurodegenerative, and inflammatory diseases.

References

- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Peroxiredoxin isoforms are associated with cardiovascular risk factors in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenanthin targets peroxiredoxin I/II to kill hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peroxiredoxin Involvement in the Initiation and Progression of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scb.wfu.edu [scb.wfu.edu]

- 19. Western Blot Protocol [protocols.io]

- 20. bio-rad.com [bio-rad.com]

- 21. Human Peroxiredoxin 1 ELISA Kit [ABIN6958489] - Cell Lysate, Plasma, Serum [antibodies-online.com]

- 22. elkbiotech.com [elkbiotech.com]

- 23. raybiotech.com [raybiotech.com]

- 24. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 25. Immunohistochemistry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

Prdx1-IN-1: A Technical Guide to its Interaction with Target Protein Peroxiredoxin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prdx1-IN-1 is a selective inhibitor of Peroxiredoxin-1 (PRDX1), a key antioxidant enzyme implicated in various cellular processes, including proliferation, apoptosis, and signal transduction. This technical guide provides an in-depth overview of the interaction between this compound and its target protein, PRDX1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, redox signaling, and drug development.

Introduction to this compound and its Target, PRDX1

Peroxiredoxin-1 (PRDX1) is a member of the peroxiredoxin family of antioxidant enzymes that play a crucial role in detoxifying cells from reactive oxygen species (ROS) by reducing hydrogen peroxide and organic hydroperoxides.[1][2] Beyond its antioxidant function, PRDX1 is involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] It can act as a molecular chaperone and interacts with various signaling proteins, thereby modulating key cellular pathways.[3][4] Dysregulation of PRDX1 has been linked to several diseases, including cancer, where it can either promote or suppress tumor growth depending on the cellular context.[3][5]

This compound has been identified as a selective inhibitor of PRDX1.[6] By inhibiting PRDX1's enzymatic activity, this compound leads to an accumulation of intracellular ROS, which in turn can trigger downstream signaling events that inhibit cancer cell proliferation, invasion, and migration, and induce apoptosis.[6] Notably, this compound has been shown to suppress key pro-survival signaling pathways, including the PI3K/AKT and ERK pathways.[6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Source |

| PRDX1 | 0.164 | [6] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Source |

| A549 | Human Lung Cancer | 1.92 | [6] |

| LTEP-a-2 | Human Lung Cancer | 2.93 | [6] |

| H1975 | Human Lung Cancer | 1.99 | [6] |

| MDA-MB-231 | Human Breast Cancer | 2.67 | [6] |

| SK-Hep-1 | Human Hepatoma | 2.42 | [6] |

Experimental Protocols

PRDX1 Inhibition Assay

This protocol is adapted from a general method for assessing PRDX1 inhibition and can be used to evaluate the inhibitory potential of compounds like this compound.[7]

Materials:

-

96-well plate

-

Reaction Buffer: 20 mM HEPES, 5 mM EDTA, 5 μM cofactor A, 2 μM cofactor B, 300 μM NADPH

-

Recombinant PRDX1 protein

-

This compound (or other test compounds)

-

Hydrogen peroxide (H₂O₂)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Add 120 μL of Reaction Buffer to each well of a 96-well plate.

-

Prepare serial dilutions of this compound at the desired concentrations.

-

Incubate the test compounds with 200 nM of recombinant PRDX1 protein at 37°C for 25 minutes.

-

Add the pre-incubated protein-inhibitor mixture to the wells.

-

Initiate the enzymatic reaction by adding 200 μM H₂O₂ to each well.

-

Immediately measure the decrease in absorbance at 340 nm for 90 seconds per cycle, repeating for 20 cycles. The rate of NADPH oxidation is indicative of PRDX1 activity.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[7]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound (e.g., 0.04–163.84 μM) or a vehicle control (0.1% DMSO) for 72 hours.

-

Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration and Invasion Assays

These protocols are used to assess the effect of a compound on the migratory and invasive potential of cancer cells.[8]

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

24-well plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Paraformaldehyde (PFA)

-

Crystal violet stain

Procedure:

-

Starve cells in serum-free medium for 24 hours.

-

Resuspend 3 x 10⁴ cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts. For invasion assays, the inserts should be pre-coated with Matrigel.

-

Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubate for 24 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with 3.7% PFA for 15 minutes.

-

Stain the cells with 0.1% crystal violet.

-

Count the number of migrated/invaded cells under a microscope.

Western Blot Analysis for AKT and ERK Signaling

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.[6]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-p-AKT, anti-p-C-RAF, anti-p-ERK, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 2 μM or 4 μM) for a specified time (e.g., 6 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

Broader Role of PRDX1 in Cellular Signaling

Caption: PRDX1 as a central regulator of redox-sensitive signaling pathways.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for the evaluation of a PRDX1 inhibitor.

References

- 1. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. rbmb.net [rbmb.net]

- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of novel and potent celastrol derivatives as PRDX1 inhibitors for cancer therapy through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The peroxidase PRDX1 inhibits the activated phenotype in mammary fibroblasts through regulating c-Jun N-terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of Peroxiredoxin 1 (Prdx1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxiredoxin 1 (Prdx1), a member of the ubiquitous peroxiredoxin family of antioxidant enzymes, plays a critical role in cellular homeostasis by reducing hydrogen peroxide and other reactive oxygen species (ROS)[1][2]. Beyond its canonical role in antioxidant defense, Prdx1 is a key modulator of various signaling pathways that govern cell proliferation, apoptosis, differentiation, and inflammation[1][3]. Its dysregulation is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders[2][4]. Consequently, the inhibition of Prdx1 has emerged as a promising therapeutic strategy, particularly in oncology, making a thorough understanding of its downstream effects crucial for drug development and basic research. This guide provides a comprehensive overview of the molecular sequelae of Prdx1 inhibition, with a focus on key signaling pathways, experimental methodologies, and quantitative outcomes.

Core Downstream Effects of Prdx1 Inhibition

Inhibition of Prdx1, whether through genetic knockdown, knockout, or small molecule inhibitors, triggers a cascade of cellular events primarily stemming from an increase in intracellular ROS levels. These events impact several critical signaling networks and cellular processes.

Increased Oxidative Stress

The most immediate consequence of Prdx1 inhibition is an accumulation of intracellular ROS, particularly hydrogen peroxide (H₂O₂)[5]. This elevated oxidative stress is a central node from which numerous downstream effects emanate. Prdx1-deficient cells consistently exhibit higher basal and induced ROS levels[6].

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key transducers of extracellular signals to cellular responses and are highly sensitive to redox state. Prdx1 inhibition significantly impacts these pathways:

-

JNK and p38 MAPK Activation: Prdx1 normally suppresses the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways by inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1) and directly interacting with JNK[1][7]. Inhibition of Prdx1 relieves this suppression, leading to the activation of the ASK1-p38/JNK cascade, which is frequently associated with apoptosis and senescence[1][8][9]. For instance, Prdx1 knockdown can enhance the phosphorylation of p38 MAPKα in breast cancer cells, promoting senescence[8]. In myocardial ischemia-reperfusion injury models, Prdx1 ameliorates the upregulation of p-p38 and p-JNK ratios[9].

-

ERK Pathway Modulation: The effect of Prdx1 inhibition on the Extracellular signal-Regulated Kinase (ERK) pathway appears to be context-dependent. In some cancers, such as diffuse large B-cell lymphoma (DLBCL), Prdx1 knockdown leads to a reduction in the phosphorylation of MEK and ERK, inhibiting malignant phenotypes[10][11]. Conversely, in other contexts, the increased ROS from Prdx1 inhibition could potentially activate the ERK pathway.

Regulation of the PI3K/Akt Pathway and PTEN

The PI3K/Akt pathway, crucial for cell survival and proliferation, is another key target. Prdx1 can protect the tumor suppressor PTEN, a phosphatase that antagonizes PI3K signaling, from oxidative inactivation[1][12].

-

PTEN Oxidation and Akt Activation: By inhibiting Prdx1, PTEN becomes susceptible to oxidation-induced inactivation. This leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt[12]. However, in some cancer models, Prdx1 knockdown has been shown to suppress the phosphorylation of Akt, suggesting a complex, context-specific regulation[1].

Induction of Apoptosis and Ferroptosis

-

Apoptosis: Prdx1 inhibition promotes apoptosis through multiple mechanisms. Activation of the pro-apoptotic JNK and p38 MAPK pathways is a major contributor[9]. Additionally, in some cancers, Prdx1 knockdown leads to the activation of the caspase cascade[1]. The anti-apoptotic protein Bcl-2 may be downregulated, while the pro-apoptotic protein BAX is upregulated[13][14].

-

Ferroptosis: Recent studies have highlighted a role for Prdx1 in the regulation of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. Prdx1 knockdown has been shown to promote erastin-induced ferroptosis by increasing iron and malondialdehyde (MDA) levels while decreasing glutathione (GSH) levels[10][11]. This is often associated with the downregulation of GPX4 and SLC7A11, key regulators of ferroptosis[10].

Effects on Cell Proliferation, Migration, and Invasion

The net effect of Prdx1 inhibition is often anti-proliferative. This can be a consequence of apoptosis induction, cell cycle arrest, or senescence[3][13]. In many cancer cell lines, knockdown of Prdx1 significantly inhibits cell proliferation, migration, and invasion[3][10][13]. For example, in cervical cancer cells, Prdx1 overexpression promotes proliferation and invasion by upregulating Snail and MMP-9 and downregulating E-cadherin; knockdown has the opposite effect[13][14].

Quantitative Data on Prdx1 Inhibition

The following tables summarize quantitative data from various studies on the effects of Prdx1 inhibition.

Table 1: Effects of Prdx1 Inhibition on Cell Viability and Apoptosis

| Cell Line | Inhibition Method | Effect on Viability/Proliferation | Effect on Apoptosis | Reference |

| A549 (Lung Cancer) | PRDX1-IN-1 (Inhibitor) | IC₅₀ = 1.92 µM | Increased early and late apoptosis | [15] |

| MDA-MB-231 (Breast Cancer) | This compound (Inhibitor) | IC₅₀ = 2.67 µM | Not specified | [15] |

| SiHa (Cervical Cancer) | shRNA Knockdown | Decreased cell growth and colony formation | Increased apoptosis | [13] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | Decreased proliferation | Promoted apoptosis | [10] |

| Prdx1⁻/⁻ MFs | Gene Knockout | - | Promotes senescence | [8] |

Table 2: Effects of Prdx1 Inhibition on Signaling Pathways

| Cell Line/Model | Inhibition Method | Pathway Component | Observed Change | Reference |

| H9c2 (Cardiomyocyte) | Overexpression (ameliorates H/R injury) | p-p38/p38 ratio | Decreased | [9] |

| H9c2 (Cardiomyocyte) | Overexpression (ameliorates H/R injury) | p-JNK/JNK ratio | Decreased | [9] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | p-ERK/ERK ratio | Decreased | [10][11] |

| A549 (Lung Cancer) | This compound (Inhibitor) | Phospho-AKT, Phospho-ERK | Decreased | [15] |

| Prdx1⁻/⁻ MEFs | Gene Knockout | p38 MAPK activity | Augmented | [8] |

Table 3: Effects of Prdx1 Inhibition on Ferroptosis Markers

| Cell Line | Inhibition Method | Marker | Observed Change | Reference |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | Iron levels | Increased | [10][11] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | MDA levels | Increased | [10][11] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | GSH levels | Decreased | [10][11] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | GPX4 protein | Decreased | [10][11] |

| OCI-Ly3, DB (DLBCL) | shRNA Knockdown | SLC7A11 protein | Decreased | [10][11] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of Prdx1 inhibition.

Prdx1 Knockdown using shRNA

This protocol is used to stably suppress the expression of Prdx1 in cell lines.

-

Vector Construction: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting Prdx1 and a non-targeting scramble control are constructed.

-

Lentivirus Production: HEK293T cells are co-transfected with the shRNA vector and packaging plasmids. Viral supernatants are harvested 48-72 hours post-transfection.

-

Transduction: Target cells (e.g., SiHa, OCI-Ly3) are transduced with the viral supernatant in the presence of polybrene.

-

Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to generate stable knockdown cell lines.

-

Validation: Knockdown efficiency is confirmed by qRT-PCR and Western blotting for Prdx1 mRNA and protein levels, respectively.

Cell Proliferation and Viability Assays

These assays quantify the impact of Prdx1 inhibition on cell growth.

-

CCK-8/MTT Assay:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with a Prdx1 inhibitor (e.g., this compound) at various concentrations or compared to knockdown/control cells.

-

At specified time points (e.g., 24, 48, 72 hours), CCK-8 or MTT reagent is added to the wells.

-

After incubation, the absorbance is measured using a microplate reader to determine cell viability.

-

-

Colony Formation Assay:

-

A low density of cells is seeded in 6-well plates.

-

Cells are cultured for 1-2 weeks until visible colonies form.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies is counted to assess long-term proliferative capacity.

-

Western Blotting for Signaling Proteins

This technique is used to measure changes in the expression and phosphorylation status of proteins in signaling pathways.

-

Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p38, JNK, ERK, Akt) and Prdx1.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions, such as between Prdx1 and PTEN.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against the bait protein (e.g., anti-PTEN) or an isotype control IgG, followed by incubation with protein A/G agarose beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein complexes are eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the prey protein (e.g., anti-Prdx1).

Conclusion

Inhibition of Prdx1 sets off a complex and interconnected series of downstream events, primarily initiated by an increase in cellular ROS. This leads to the modulation of critical signaling pathways, including the MAPK and PI3K/Akt networks, ultimately impacting fundamental cellular processes such as proliferation, apoptosis, and ferroptosis. The anti-cancer effects observed upon Prdx1 inhibition—decreased proliferation, reduced invasion, and induction of cell death—underscore its potential as a valuable target in drug development. This guide provides a foundational framework for understanding these effects, offering researchers and drug development professionals a technical overview of the key molecular consequences of targeting Prdx1. Further research will continue to elucidate the context-specific roles of Prdx1 and refine strategies for its therapeutic inhibition.

References

- 1. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxiredoxin 1 - Wikipedia [en.wikipedia.org]

- 3. dovepress.com [dovepress.com]

- 4. Roles of peroxiredoxins in cancer, neurodegenerative diseases and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role for Prdx1 as a specific sensor in redox-regulated senescence in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prdx1 alleviates cardiomyocyte apoptosis through ROS-activated MAPK pathway during myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRDX1 knockdown promotes erastin-induced ferroptosis and impedes diffuse large B-cell lymphoma development by inhibiting the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prdx1 inhibits tumorigenesis via regulating PTEN/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Up-regulation of peroxiredoxin-1 promotes cell proliferation and metastasis and inhibits apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Prdx1-IN-1: A Technical Guide to its Role and Mechanisms in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (Prdx1), and its intricate relationship with apoptotic pathways. Prdx1, a ubiquitous antioxidant enzyme, is increasingly recognized for its dual role in cell survival and apoptosis, making it a compelling target in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades involved, offering a comprehensive resource for professionals in the field.

Quantitative Data Summary: Efficacy and Cellular Impact of this compound

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its inhibitory activity and effects on various cancer cell lines.

| Compound | Target | IC50 (μM) | Assay Type |

| This compound | Prdx1 | 0.164 | Enzyme Inhibition |

Table 1: In Vitro Inhibitory Activity of this compound. This table outlines the half-maximal inhibitory concentration (IC50) of this compound against its target protein, Peroxiredoxin 1.

| Cell Line | Cancer Type | IC50 (μM) | Assay Type |

| A549 | Lung Cancer | 1.92 | Cell Proliferation |

| LTEP-a-2 | Lung Cancer | 2.93 | Cell Proliferation |

| H1975 | Lung Cancer | 1.99 | Cell Proliferation |

| MDA-MB-231 | Breast Cancer | 2.67 | Cell Proliferation |

| SK-Hep-1 | Hepatoma | 2.42 | Cell Proliferation |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. This table details the IC50 values of this compound in various cancer cell lines, demonstrating its broad anti-cancer potential.[1]

| Treatment Group | Tumor Growth Inhibition (TGI) | Dosage and Administration | Model |

| This compound (0.5 mg/kg) | 69.89% | 0.5 mg/kg, intraperitoneal injection, daily for 19 days | Mouse model of lung cancer |

| This compound (1 mg/kg) | 77.47% | 1 mg/kg, intraperitoneal injection, daily for 19 days | Mouse model of lung cancer |

Table 3: In Vivo Efficacy of this compound. This table presents the in vivo anti-tumor activity of this compound in a lung cancer mouse model, highlighting its significant tumor growth inhibition.[1]

Core Signaling Pathways and Mechanisms of Action

Prdx1's role in apoptosis is multifaceted, acting as a key regulator in several signaling pathways. Inhibition of Prdx1 by this compound disrupts these pathways, leading to the induction of programmed cell death.

The ASK1-p38/JNK Apoptotic Pathway

Under normal conditions, Prdx1 binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream activator of the p38 and JNK stress-activated protein kinase pathways.[2][3] This interaction is redox-sensitive.[3] Upon inhibition of Prdx1 by this compound, ASK1 is released and activated, leading to the phosphorylation and activation of downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. Activated p38 and JNK then translocate to the nucleus to regulate the expression of pro-apoptotic genes.

Caption: this compound mediated activation of the ASK1-p38/JNK apoptotic pathway.

Regulation of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Prdx1 can protect the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, from oxidative inactivation.[4][5] However, in some contexts, Prdx1 deletion has been shown to promote the PI3K/Akt signaling pathway.[6] this compound has been shown to suppress the Akt and ERK signaling pathways in A549 lung cancer cells.[1] The inhibition of Akt signaling by this compound can lead to the de-repression of pro-apoptotic factors and contribute to cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Peroxiredoxin 1 has an anti-apoptotic role via apoptosis signal-regulating kinase 1 and p38 activation in mouse models with oral precancerous lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel function of peroxiredoxin 1 (Prx-1) in apoptosis signal-regulating kinase 1 (ASK1)-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxiredoxin 1 – an antioxidant enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxiredoxin 1 and its role in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of Prdx1-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways affected by Prdx1-IN-1, a selective inhibitor of Peroxiredoxin 1 (PRDX1). By elucidating its mechanism of action and impact on key signaling cascades, this document serves as a valuable resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Peroxiredoxin 1 (PRDX1), a ubiquitous antioxidant enzyme.[1] PRDX1 plays a crucial role in cellular homeostasis by detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In many cancers, PRDX1 is overexpressed, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] this compound, by inhibiting PRDX1, disrupts this protective mechanism, leading to an accumulation of intracellular ROS and subsequently inducing cancer cell death.[1] This guide will explore the downstream cellular consequences of PRDX1 inhibition by this compound, focusing on the induction of apoptosis and ferroptosis, and the modulation of key oncogenic signaling pathways.

Quantitative Analysis of this compound Activity

This compound exhibits potent inhibitory activity against PRDX1 and demonstrates significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data reported for this inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value (μM) |

| PRDX1 | 0.164[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (μM) |

| A549 | Human Lung Cancer | 1.92[1] |

| LTEP-a-2 | Human Lung Cancer | 2.93[1] |

| H1975 | Human Lung Cancer | 1.99[1] |

| MDA-MB-231 | Human Breast Cancer | 2.67[1] |

| SK-Hep-1 | Human Hepatoma | 2.42[1] |

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Animal Model | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition (TGI) |

| Mouse model of lung cancer | 0.5 mg/kg | Intraperitoneal (i.p.), daily | 19 days | 69.89%[1] |

| Mouse model of lung cancer | 1 mg/kg | Intraperitoneal (i.p.), daily | 19 days | 77.47%[1] |

Core Cellular Pathways Modulated by this compound

Inhibition of PRDX1 by this compound triggers a cascade of cellular events, primarily centered around the accumulation of ROS. This oxidative stress, in turn, impacts critical signaling pathways that govern cell survival, proliferation, and death. The two major cell death pathways initiated by this compound are apoptosis and ferroptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1] The underlying mechanism involves the suppression of pro-survival signaling pathways, namely the PI3K/AKT and ERK pathways, and the activation of apoptotic caspases.[1]

The PI3K/AKT and ERK/MAPK pathways are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis. Treatment with this compound leads to a significant decrease in the phosphorylation levels of key components of these pathways, including PI3K, AKT, C-RAF, and ERK.[1] This deactivation of pro-survival signaling sensitizes cancer cells to apoptotic stimuli.

The inhibition of pro-survival pathways by this compound culminates in the activation of the caspase cascade, a hallmark of apoptosis. Treatment with this compound has been shown to increase the expression of cleaved caspase-3 and cleaved caspase-8, as well as cleaved PARP, in cancer cells.[1] This indicates the induction of both intrinsic and extrinsic apoptotic pathways.

Induction of Ferroptosis

In addition to apoptosis, the inhibition of PRDX1 is strongly linked to the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4] PRDX1 is a negative regulator of ferroptosis, and its inhibition is a promising strategy to trigger this cell death mechanism in cancer cells.[4]

The NRF2/GPX4 signaling axis is a key regulator of ferroptosis. NRF2 is a transcription factor that upregulates the expression of antioxidant genes, including GPX4. GPX4, in turn, is a crucial enzyme that detoxifies lipid peroxides, thereby preventing ferroptosis. PRDX1 has been shown to positively regulate the stability of NRF2.[5] Therefore, inhibition of PRDX1 by this compound is expected to lead to the degradation of NRF2, resulting in the downregulation of GPX4.[5] This reduction in GPX4 activity leads to an accumulation of lipid ROS and the execution of ferroptosis.[5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay is used to determine the anti-proliferative activity of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 2 µM or 4 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to measure the levels of specific proteins in the signaling pathways.

-